molecular formula C17H16N2O2 B4580407 N-(3-cyanophenyl)-4-phenoxybutanamide

N-(3-cyanophenyl)-4-phenoxybutanamide

Cat. No.: B4580407
M. Wt: 280.32 g/mol
InChI Key: CNPMFEDOUIIQJM-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a phenoxybutanamide moiety

Mechanism of Action

Target of Action

N-(3-cyanophenyl)-4-phenoxybutanamide primarily targets the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as inflammation, differentiation, cell growth, and death .

Mode of Action

It is known that the compound interacts with its target, mapk14, leading to changes in the kinase’s activity . This interaction could potentially alter the phosphorylation state of MAPK14, thereby modulating its downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the MAPK14 signaling pathway . MAPK14 is involved in various signaling pathways, including the regulation of inflammatory responses and cell cycle progression . Therefore, the compound’s interaction with MAPK14 could potentially affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with MAPK14 . By modulating the activity of MAPK14, the compound could potentially influence various cellular processes regulated by this kinase, such as inflammation and cell cycle progression .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4-phenoxybutanamide typically involves the reaction of 3-cyanophenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale operations. This may involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the product may be carried out using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxybutanamides depending on the substituent used.

Scientific Research Applications

N-(3-cyanophenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
  • 3-cyanophenyl isocyanate
  • Rilpivirine

Uniqueness

N-(3-cyanophenyl)-4-phenoxybutanamide is unique due to its specific combination of a cyanophenyl group and a phenoxybutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer improved stability, reactivity, or biological activity, depending on the context of its use.

Properties

IUPAC Name

N-(3-cyanophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-13-14-6-4-7-15(12-14)19-17(20)10-5-11-21-16-8-2-1-3-9-16/h1-4,6-9,12H,5,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMFEDOUIIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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